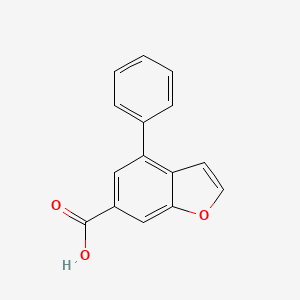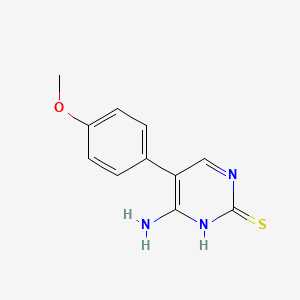
4-Phenyl-1-benzofuran-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzofurancarboxylic acid, 4-phenyl- is an organic compound characterized by a benzofuran ring fused with a carboxylic acid group at the 6th position and a phenyl group at the 4th position. This compound belongs to the class of aromatic carboxylic acids and is known for its notable properties such as antimicrobial and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the free radical cyclization cascade, which is an excellent approach for synthesizing polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which results in fewer side reactions and higher yields .
Industrial Production Methods: Industrial production of this compound often employs high-performance liquid chromatography (HPLC) for detection and purification. The compound is synthesized in large quantities using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Benzofurancarboxylic acid, 4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, alcohols, aldehydes, and quinones .
Scientific Research Applications
6-Benzofurancarboxylic acid, 4-phenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Benzofurancarboxylic acid, 4-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s antimicrobial activity is attributed to its ability to inhibit bacterial and fungal growth by interfering with their metabolic pathways . Its antioxidant properties are due to its capacity to scavenge free radicals and protect against oxidative stress .
Comparison with Similar Compounds
Benzofuran-6-carboxylic acid: Shares a similar structure but lacks the phenyl group at the 4th position.
Benzothiophene derivatives: Similar in structure but contain a sulfur atom instead of oxygen in the furan ring.
Uniqueness: 6-Benzofurancarboxylic acid, 4-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the carboxylic acid and phenyl groups enhances its versatility in organic synthesis and its potential as a pharmaceutical intermediate .
Properties
CAS No. |
65095-27-4 |
|---|---|
Molecular Formula |
C15H10O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
4-phenyl-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C15H10O3/c16-15(17)11-8-13(10-4-2-1-3-5-10)12-6-7-18-14(12)9-11/h1-9H,(H,16,17) |
InChI Key |
IHPILOXOKAJHGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=COC3=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}propan-1-amine](/img/structure/B12126725.png)


![ethyl 4-[2-amino-3-(cyclopropylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate](/img/structure/B12126747.png)


![2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid](/img/structure/B12126756.png)


![Benzenamine, N-[bis(4-fluorophenyl)methylene]-](/img/structure/B12126789.png)

![(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12126794.png)
![Methyl 2-({3-[(phenylsulfonyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12126802.png)

